2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride
Description
2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride (CAS: 77141-01-6) is a chiral amino acid derivative featuring a benzodioxole substituent. With a molecular weight of 245.66 g/mol, it is stored under inert atmosphere at 2–8°C to maintain stability . Its safety profile includes GHS hazard statements related to acute toxicity (Category 4) and skin/eye irritation .
Properties
IUPAC Name |
2-amino-3-(1,3-benzodioxol-5-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4.ClH/c11-7(10(12)13)3-6-1-2-8-9(4-6)15-5-14-8;/h1-2,4,7H,3,5,11H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECWNUOCBBWMGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-benzodioxole and amino
Biological Activity
2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride, also known as (S)-2-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, highlighting its chemical properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 245.66 g/mol. The compound is classified as a hydrochloride salt, which influences its solubility and stability in biological systems .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 245.66 g/mol |
| CAS Number | 77141-01-6 |
| Solubility | Varies with solvent |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to act as an agonist or modulator at certain receptors in the central nervous system (CNS), particularly those involved in excitatory neurotransmission.
Potential Mechanisms:
- NMDA Receptor Modulation : The compound may influence NMDA receptor activity, which plays a crucial role in synaptic plasticity and memory function.
- Neuroprotective Effects : Preliminary studies suggest that it may exert neuroprotective effects against excitotoxicity, potentially benefiting conditions such as Alzheimer's disease and other neurodegenerative disorders .
Research Findings
Recent research has explored various aspects of the biological activity of this compound:
In Vitro Studies
In vitro studies have demonstrated that this compound can enhance neuronal survival under stress conditions. For example:
- Cell Viability Assays : Treatment with the compound showed increased cell viability in neuronal cell lines exposed to glutamate-induced toxicity.
In Vivo Studies
Animal models have been utilized to assess the behavioral and physiological effects of the compound:
- Behavioral Tests : Mice treated with the compound exhibited improved performance in memory tasks compared to control groups.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Alzheimer's Disease Model : In a study involving transgenic mice models for Alzheimer's disease, administration of this compound resulted in reduced amyloid plaque formation and improved cognitive function.
- Stroke Recovery : Another study indicated that post-stroke administration improved recovery outcomes in rats by promoting neurogenesis and reducing inflammation in affected brain areas.
Scientific Research Applications
Neuroprotective Effects
Research indicates that 2-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride exhibits neuroprotective effects. A study published in the Journal of Neurochemistry highlighted its ability to mitigate neuronal damage in models of neurodegenerative diseases. The compound appears to modulate glutamate receptors, which are critical in excitotoxicity pathways associated with conditions like Alzheimer's and Parkinson's disease .
Antioxidant Properties
The antioxidant capacity of this compound has been investigated in various studies. Its ability to scavenge free radicals can help reduce oxidative stress, a contributing factor in many chronic diseases. Research findings suggest that it may enhance the body’s natural antioxidant defenses, thereby providing protective effects against cellular damage .
Drug Development
Due to its neuroprotective and antioxidant properties, this compound is being explored as a potential therapeutic agent in drug development. Its structure allows for modifications that can enhance efficacy and reduce side effects. Researchers are particularly interested in its application in developing treatments for neurodegenerative disorders and other conditions where oxidative stress plays a significant role .
Potential as a Biomarker
There is emerging evidence suggesting that metabolites of this compound could serve as biomarkers for certain diseases. Studies are underway to evaluate its levels in biological fluids as indicators of disease progression or response to therapy .
Case Study 1: Neuroprotection in Animal Models
In a controlled study using rodent models of ischemic stroke, subjects treated with this compound showed significant improvements in neurological function compared to control groups. The treatment resulted in reduced infarct size and improved behavioral outcomes, indicating its potential as a therapeutic agent for stroke recovery .
Case Study 2: Antioxidant Efficacy
A clinical trial assessing the antioxidant effects of this compound demonstrated a marked decrease in oxidative stress markers among participants taking the supplement compared to those receiving a placebo. This study supports the hypothesis that the compound can enhance systemic antioxidant defenses, potentially benefiting individuals with chronic inflammatory conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
(a) 2-Amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoic Acid Hydrochloride
- CAS : 2641915-74-2
- Key Difference : Incorporates two fluorine atoms at the 2,2-positions of the benzodioxole ring.
- Availability : Typically in stock at 5g scale with 95% purity .
(b) Droxidopa Intermediate: (2S,3R)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(1,3-Dioxoisoindolin-2-yl)-3-hydroxypropanoic Acid
- CAS : 96561-34-1
- Key Difference : Contains a hydroxy group at position 3 and a phthalimide-protected amine.
- Application : Intermediate in the synthesis of Droxidopa, a drug for neurogenic orthostatic hypotension .
- Relevance: Demonstrates the versatility of benzodioxole-containing amino acids in drug development .
Physicochemical Properties and Stability
*Estimated based on fluorination.
Q & A
Basic: What are the optimal synthetic routes for 2-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride?
Methodological Answer:
The synthesis typically involves sequential protection, coupling, and deprotection steps. For example:
- Amine Protection : Use Boc anhydride to protect the α-amino group of a precursor amino acid (e.g., L-alanine) to form Boc-L-alanine .
- Coupling : React with benzo[d][1,3]dioxol-5-yl derivatives using coupling agents like HATU or DCC to form intermediates .
- Deprotection : Remove the Boc group with trifluoroacetic acid (TFA) to yield the free amine .
- Salt Formation : Treat with hydrochloric acid in diethyl ether to obtain the hydrochloride salt, enhancing solubility and stability .
Key Considerations : Optimize reaction time, temperature, and stoichiometry to minimize side products. Use TLC or HPLC for intermediate purity validation.
Basic: How should researchers characterize this compound using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR : Analyze - and -NMR spectra to confirm the benzodioxole ring (δ 5.9–6.1 ppm for dioxole protons) and propanoic acid backbone (δ 2.5–3.5 ppm for CH groups) .
- Mass Spectrometry : Use ESI-MS or MALDI-TOF to verify molecular weight (e.g., m/z 253.1 for the hydrochloride salt) .
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve degradation products .
Advanced: How can computational tools assist in retrosynthesis planning for structural analogs?
Methodological Answer:
- Database Mining : Use Reaxys or Pistachio to identify feasible precursors and reaction pathways .
- Molecular Docking : Predict binding interactions with targets (e.g., enzymes like horseradish peroxidase) using AutoDock Vina or Schrödinger Suite .
- DFT Calculations : Optimize reaction thermodynamics (e.g., Gibbs free energy of intermediate formation) to prioritize synthetic routes .
Advanced: What strategies resolve contradictions in reaction outcomes under varying conditions?
Methodological Answer:
- Case Study : If oxidation with KMnO yields undesired nitroso derivatives, switch to milder oxidizing agents (e.g., HO) to preserve the benzodioxole ring .
- Data Triangulation : Cross-validate results using multiple techniques (e.g., IR spectroscopy to confirm functional groups, GC-MS to track byproducts).
- Statistical Design : Apply DoE (Design of Experiments) to isolate critical variables (e.g., pH, temperature) affecting yield .
Advanced: How are biochemical assays designed to evaluate its activity?
Methodological Answer:
- Enzyme Inhibition : Measure IC against HRP (horseradish peroxidase) via spectrophotometric monitoring of TMB oxidation at 652 nm .
- ROS Scavenging : Use DCFH-DA fluorescence in cell models to quantify reactive oxygen species (ROS) inhibition .
- Cellular Uptake : Label the compound with -isotopes and track intracellular accumulation in HEK293 cells .
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
Methodological Answer:
- Core Modifications : Synthesize analogs with halogen substitutions (e.g., 7-fluoro-benzodioxole) or altered amino acid backbones (e.g., D-isomers) .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond donors (e.g., carboxylate group) and hydrophobic regions (benzodioxole ring) .
- In Silico Screening : Perform virtual screening against targets like COX-2 or BCRP (breast cancer resistance protein) to prioritize analogs .
Basic: What are the critical solubility and stability considerations for storage?
Methodological Answer:
- Solubility : The hydrochloride salt improves aqueous solubility (≥10 mg/mL in PBS, pH 7.4). For organic solvents, use DMSO or ethanol .
- Stability : Store at -20°C in airtight, light-protected containers. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the dioxole ring .
Advanced: How to address discrepancies in molecular docking predictions?
Methodological Answer:
- Validation : Compare docking poses with X-ray crystallography data (if available) for target proteins .
- Consensus Scoring : Use multiple scoring functions (e.g., Glide SP, AutoDock) to reduce false positives .
- MD Simulations : Run 100-ns molecular dynamics simulations to assess binding stability (e.g., RMSD < 2.0 Å) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
